molecular formula C17H12Cl2N2O2 B2815701 (2z)-2-Cyano-N-(2,2'-Dichlorobiphenyl-4-Yl)-3-Hydroxybut-2-Enamide

(2z)-2-Cyano-N-(2,2'-Dichlorobiphenyl-4-Yl)-3-Hydroxybut-2-Enamide

Cat. No. B2815701
M. Wt: 347.2 g/mol
InChI Key: DDSLONVJHZPSBB-UVTDQMKNSA-N
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Description

(2z)-2-Cyano-N-(2,2'-Dichlorobiphenyl-4-Yl)-3-Hydroxybut-2-Enamide, also known as DCB-H, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Hydrogen Bonding Networks : Compounds similar to (2z)-2-Cyano-N-(2,2'-Dichlorobiphenyl-4-Yl)-3-Hydroxybut-2-Enamide, like the analogs of leflunomide metabolite, exhibit potent inhibitory properties on Bruton's tyrosine kinase (BTK). These compounds share similar molecular structures, hydrogen-bonding networks, and crystal packing. Their molecular structure includes a conjugated pi-system for planarity, stabilized by intramolecular O-H.O hydrogen bonds (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Synthesis and Structural Analysis

  • Synthesis of Analog Compounds : Research on analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, including the synthesis of similar compounds, provides insights into their crystal packing, hydrogen-bonding networks, and overall molecular structures. These structures tend to be approximately planar, a characteristic that may be relevant for the this compound (Ghosh, Zheng, & Uckun, 1999).

Solvent-Dependent Isomerism

  • Isomerism and Conformation : Compounds related to this compound exhibit solvent-dependent (Z)/(E)-isomerism. Their structures can undergo time-dependent isomerization, and this behavior varies based on the solvent used. The kinetics of this isomerization are influenced by the N-substituent, offering insights into the dynamic nature of these molecules in different environments (Papageorgiou et al., 1998).

Potential Applications in Various Fields

  • Herbicidal Activity : Analogous compounds, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have shown significant herbicidal activities. These findings suggest that the structural features of these compounds, which may be similar to those of this compound, can be effective in agricultural applications (Wang, Li, Li, & Huang, 2004).

properties

IUPAC Name

(Z)-N-[3-chloro-4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c1-10(22)14(9-20)17(23)21-11-6-7-13(16(19)8-11)12-4-2-3-5-15(12)18/h2-8,22H,1H3,(H,21,23)/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSLONVJHZPSBB-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC(=C(C=C1)C2=CC=CC=C2Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC(=C(C=C1)C2=CC=CC=C2Cl)Cl)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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